molecular formula C23H33N3O4 B2898849 Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1291861-81-8

Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B2898849
CAS No.: 1291861-81-8
M. Wt: 415.534
InChI Key: PNKZSKYQXSOOKO-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a synthetic carbamate-protected piperidine derivative featuring a pyrrolidinone ring substituted with a 4-ethylphenyl group. This compound is structurally characterized by a tert-butyl carbamate group at the piperidine-4-position and a carbonyl linkage to the 5-oxopyrrolidin-3-yl moiety.

Properties

IUPAC Name

tert-butyl N-[1-[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-5-16-6-8-19(9-7-16)26-15-17(14-20(26)27)21(28)25-12-10-18(11-13-25)24-22(29)30-23(2,3)4/h6-9,17-18H,5,10-15H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZSKYQXSOOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the pyrrolidinone moiety: This can be achieved through the reaction of 4-ethylbenzaldehyde with an appropriate amine to form an imine, followed by cyclization and oxidation to yield the pyrrolidinone ring.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrrolidinone intermediate.

    Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine-pyrrolidinone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidinone rings.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Aromatic Substituent Variations

  • 4-Ethylphenyl vs. 4-Fluorophenyl :
    The compound in , tert-butyl (R)-(1-(4-fluorophenyl)-2,2-dimethyl-3-oxo-5-(phenanthren-9-yl)pent-4-yn-1-yl)carbamate, replaces the 4-ethylphenyl group with a 4-fluorophenyl moiety. Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to the ethyl group’s electron-donating properties, which may improve solubility .
  • 3,4-Dimethoxybenzyl: In , tert-butyl (1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)carbamate introduces a methoxy-substituted benzyl group.

Heterocyclic Modifications

  • Thiophene-Oxadiazole Hybrid () :
    Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate incorporates a thiophene-oxadiazole system, which introduces π-π stacking interactions and hydrogen-bonding capabilities absent in the target compound. This may enhance binding affinity to enzymatic targets .
  • Pyrrolo[2,3-d]pyrimidine (): The compound tert-butyl (4-((3-chlorobenzyl)carbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)carbamate replaces the pyrrolidinone with a pyrrolopyrimidine ring, a motif common in kinase inhibitors. This modification significantly alters electronic properties and steric bulk .

Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield Key Features
Target Compound C₂₃H₃₁N₃O₄ 437.5 4-Ethylphenyl, pyrrolidinone N/A ~99%* High solubility in organic solvents
tert-butyl (R)-(1-(4-fluorophenyl)-2,2-dimethyl-3-oxo-5-(phenanthren-9-yl)pent-4-yn-1-yl)carbamate C₃₃H₃₃FNO₃ 522.6 4-Fluorophenyl, phenanthrene 60–62 89% Enhanced metabolic stability
tert-butyl (1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)carbamate C₂₄H₃₅N₃O₅ 469.6 3,4-Dimethoxybenzyl N/A 70% High lipophilicity
tert-butyl (4-((3-chlorobenzyl)carbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)carbamate C₂₄H₂₉ClN₆O₃ 485.0 3-Chlorobenzyl, pyrrolopyrimidine N/A N/A Kinase inhibitor scaffold

*Assumed based on analogous synthesis in .

Biological Activity

Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group, a piperidine ring, and a pyrrolidine moiety, which contribute to its biological activity. The synthesis typically involves the condensation of tert-butyl carbamate with various amines and carbonyl compounds, followed by purification through methods such as column chromatography.

Antiviral Activity

Recent studies have highlighted the potential of carbamate derivatives in inhibiting viral enzymes. For instance, similar compounds have shown inhibitory effects against SARS-CoV 3CL protease, with IC50 values indicating their potency as antiviral agents. The biological evaluation involved fluorometric assays to measure enzyme activity in the presence of these inhibitors .

Anti-inflammatory Properties

Research indicates that certain derivatives of tert-butyl carbamate exhibit significant anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema model demonstrated that these compounds could reduce inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Neuroprotective Effects

Compounds similar to this compound have been studied for their neuroprotective properties. These studies suggest potential applications in treating neurodegenerative diseases by modulating inflammatory pathways and protecting neuronal cells from apoptosis .

Cytotoxicity and Antitumor Activity

Cytotoxicity assays reveal that some derivatives possess antitumor properties. For example, compounds derived from similar structures have shown effectiveness against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells .

Table 1: Biological Activity of Related Carbamate Derivatives

CompoundActivity TypeIC50/EC50 (µM)Reference
25cSARS-CoV 3CL Pro Inhibitor0.46
4aAnti-inflammatory54.239% inhibition
2Cytotoxic (Cancer Cells)EC50 = 1.0

Table 2: Summary of Anti-inflammatory Studies

CompoundModelInhibition (%)Time (h)
4iRat Paw Edema39.02112
4aRat Paw Edema54.2399

Case Study 1: Antiviral Screening

In a study aimed at evaluating the antiviral properties of carbamate derivatives, researchers synthesized multiple analogs and tested their efficacy against SARS-CoV protease. The most potent inhibitor was identified with an IC50 value of 0.46 µM, suggesting strong potential for further development as antiviral therapeutics .

Case Study 2: Neuroprotection in Cell Models

Another research project focused on the neuroprotective effects of similar compounds on differentiated THP-1 cells exposed to inflammatory stimuli. The results indicated significant reductions in pyroptotic cell death and IL-1β release when treated with these compounds, highlighting their therapeutic potential in neurodegenerative conditions .

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a pyrrolidone derivative (e.g., 1-(4-ethylphenyl)-5-oxopyrrolidin-3-carboxylic acid) with a piperidine-carbamate intermediate. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate .
  • Amide bond formation : React the activated acid with the piperidin-4-amine derivative under inert atmosphere (N₂/Ar) at 0–25°C .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) achieves >90% purity .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature control (to minimize side reactions), and real-time monitoring via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ confirm the presence of tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃), pyrrolidone carbonyls (δ ~170–175 ppm), and piperidine protons (δ ~3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₁N₃O₄: 414.2392; observed: 414.2389) .
  • Melting Point Analysis : Determines purity (e.g., sharp melting point at 60–62°C indicates minimal impurities) .

Q. What are the critical safety considerations for handling and storing this compound?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/contact. Avoid ignition sources due to potential decomposition into CO or NOₓ .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (Ar) to prevent hydrolysis of the carbamate group .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the pyrrolidone carbonyl or piperidine nitrogen .
  • Molecular Docking : Screens interactions with targets (e.g., enzymes) by simulating binding affinities. For example, substituents on the 4-ethylphenyl group can be modified to improve fit into hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to verify specificity for suspected targets (e.g., kinases vs. GPCRs) .
  • Batch Reproducibility : Compare results across independently synthesized batches to rule out impurity-driven artifacts .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradants form?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic Conditions (pH 2) : Hydrolysis of the tert-butyl carbamate group generates CO₂ and piperidine intermediates .
  • Oxidative Stress (H₂O₂) : Pyrrolidone ring oxidation forms hydroxylated byproducts .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC-MS for degradants .

Q. What techniques elucidate the compound’s mechanism of action in modulating biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
  • Cryo-EM/X-ray Crystallography : Resolves 3D structures of compound-target complexes to identify critical binding motifs .

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